1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Übersicht

Beschreibung

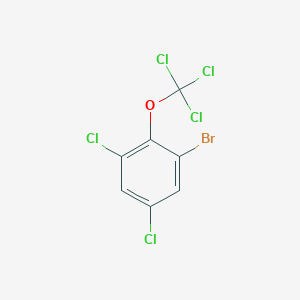

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene is a synthetic organic compound with the chemical formula C8H2BrCl2OCl3. This compound is characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring. It is a member of the halogenated benzene derivatives, which are known for their diverse applications in various fields.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the treatment of 1-Bromo-3,5-dichlorobenzene with iPrMgCl.LiCl in THF, followed by the addition of DMF at 0°C. The reaction is then completed with molecular iodine and aqueous ammonia to yield the desired compound .

Industrial production methods for such compounds often involve large-scale halogenation processes, where the benzene ring is systematically substituted with bromine and chlorine atoms under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include molecular iodine, aqueous ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene has diverse applications across several fields of research and industry:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in building larger organic structures.

Biological Research

The derivatives of this compound are being explored for their potential biological activities:

- Antimicrobial Properties : Research indicates that halogenated compounds often exhibit significant antimicrobial effects.

- Anticancer Activities : Some studies suggest that similar compounds may have potential anticancer properties due to their ability to interact with biological systems.

Industrial Applications

In industry, this compound is recognized for its role in the production of polychlorinated biphenyls (PCBs) and other halogenated compounds used in various applications:

- Agrochemicals : Its derivatives are being studied for use in pesticides and herbicides.

- Specialty Chemicals : It is also involved in the production of specialty materials and polymers.

Case Study 1: Synthesis and Application in Drug Development

A study conducted by researchers at a pharmaceutical company demonstrated the utility of this compound as a precursor for synthesizing biologically active compounds. The research focused on optimizing the reaction conditions to enhance yield and minimize byproducts. The findings highlighted its effectiveness as a building block for drugs targeting specific diseases.

Case Study 2: Environmental Impact Assessment

Another study evaluated the environmental implications of using this compound in industrial processes. It was found that while the compound has beneficial applications, its production and degradation products could pose ecological risks. This led to recommendations for alternative synthesis methods that reduce environmental impact while maintaining efficiency .

Summary of Chemical Reactions

The following table summarizes the key reactions involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Halogens replaced by nucleophiles to form new compounds. |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds with boron reagents. |

| Oxidation/Reduction | Transformation under specific conditions leading to different products. |

Wirkmechanismus

The mechanism by which 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trichloromethoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-3,5-dichlorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

1-Bromo-2,4-dichlorobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.

1-Bromo-4-chlorobenzene: Contains fewer halogen atoms, resulting in different applications and reactivity.

The presence of the trichloromethoxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various applications.

Biologische Aktivität

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogens, which significantly influence its reactivity and biological interactions. The compound's structure can be summarized as follows:

- Chemical Formula : CHClBrO

- Molecular Weight : 309.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity with nucleophiles and electrophiles. This compound's halogenated nature allows it to participate in various biochemical reactions, potentially leading to significant biological effects.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. Such interactions may lead to enzyme inhibition or activation, influencing metabolic flux and cellular functions.

- Cell Signaling Modulation : It can affect cell signaling pathways, altering gene expression and cellular metabolism. This modulation can result in changes in cellular responses to external stimuli .

- Toxicological Effects : The compound exhibits toxicological properties that warrant investigation into its safety profile. Its LD50 value in rats is reported to be greater than 2000 mg/kg, indicating a relatively low acute toxicity but potential environmental hazards .

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated compounds similar to this compound. Here are some notable findings:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other halogenated compounds. Below is a comparison table highlighting key differences:

| Compound | Halogen Substituents | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Br, Cl | Moderate enzyme interaction; potential for metabolic modulation | Low acute toxicity |

| 1-Bromo-3,5-dichlorobenzene | Br, Cl | High reactivity; less selective enzyme inhibition | Moderate toxicity |

| Trichloroethylene | Cl | Strong solvent; significant toxic effects on liver and kidneys | High toxicity |

Eigenschaften

IUPAC Name |

1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYCBKMTOPPDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.